- Preparation of Rho-associated protein kinase inhibitor, World Intellectual Property Organization, , ,

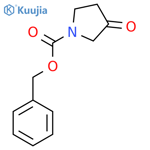

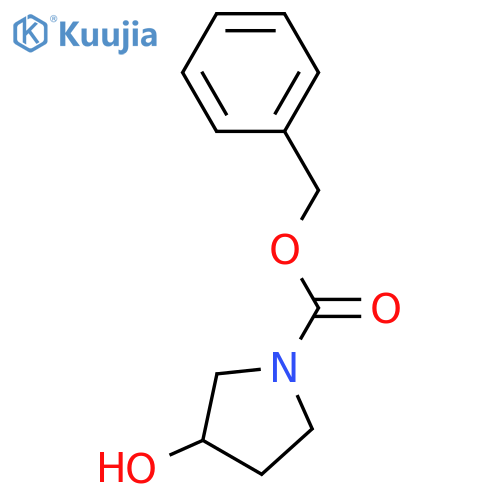

Cas no 95656-88-5 (Benzyl 3-hydroxypyrrolidine-1-carboxylate)

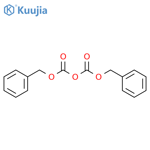

95656-88-5 structure

Nome del prodotto:Benzyl 3-hydroxypyrrolidine-1-carboxylate

Benzyl 3-hydroxypyrrolidine-1-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

-

- 3-Hydroxy-1-N-Cbz-pyrrolidine

- BENZYL 3-HYDROXYPYRROLIDINE-1-CARBOXYLATE

- 3-HYDROXY-PYRROLIDINE-1-CARBOXYLIC ACID BENZYL ESTER

- N-CBZ-3-HYDROXYPYRROLIDINE

- 1-Cbz-3-hydroxypyrrolidine

- 1-Pyrrolidinecarboxylic acid, 3-hydroxy-, phenylmethyl ester

- 3-Hydroxypyrrolidine-1-carboxylic acid benzyl ester

- MBLJFGOKYTZKMH-UHFFFAOYSA-N

- N-(benzyloxycarbonyl)-3-pyrrolidinol

- N-CBZ-3-hydroxy pyrrolidine

- Benzyl 3-hydroxy-1-pyrrolidinecarboxylate

- N-CBZ-3-PYRROLIDINOL

- 1-Cbz-3-hydroxy-pyrrolidine

- 1-Pyrrolidinecarboxylicacid

- Phenylmethyl 3-hydroxy-1-pyrrolidinecarboxylate (ACI)

- N-Benzyloxycarbonyl-3-hydroxypyrrolidine

- N-Benzyloxycarbonyl-3-pyrrolidinol

- PB17468

- SY002311

- CS-W003459

- SY002310

- (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate

- FS-2447

- benzyl3-hydroxypyrrolidine-1-carboxylate

- AKOS012214203

- Benzyl 3-hydroxy-1-pyrrolidinecarboxylate #

- SCHEMBL492951

- 95656-88-5

- DB-024709

- 3-Hydroxy-pyrrolidine-1-carboxylic acid, benzyl ester

- AC-2599

- (racemic)-N-carbobenzyloxy-3-pyrrolidinol

- PB13059

- MFCD08061949

- EN300-202981

- DTXSID30913871

- PB23556

- 1-benzyloxycarbonyl-3-hydroxypyrrolidine

- SY002312

- J-524163

- MFCD07368258

- Benzyl 3-hydroxypyrrolidine-1-carboxylate

-

- MDL: MFCD08061949

- Inchi: 1S/C12H15NO3/c14-11-6-7-13(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2

- Chiave InChI: MBLJFGOKYTZKMH-UHFFFAOYSA-N

- Sorrisi: O=C(N1CC(O)CC1)OCC1C=CC=CC=1

Proprietà calcolate

- Massa esatta: 221.10519334g/mol

- Massa monoisotopica: 221.10519334g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 16

- Conta legami ruotabili: 3

- Complessità: 238

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 1

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 49.8

- XLogP3: 1.1

Proprietà sperimentali

- Colore/forma: No data avaiable

- Densità: 1.1±0.1 g/cm3

- Punto di fusione: No data available

- Punto di ebollizione: 370.7°C at 760 mmHg

- Punto di infiammabilità: 178℃

- Indice di rifrazione: 1.589

- PSA: 49.77000

- LogP: 1.32770

- Pressione di vapore: No data available

Benzyl 3-hydroxypyrrolidine-1-carboxylate Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H302-H315-H319-H332-H335

- Dichiarazione di avvertimento: P280;P305+P351+P338

- Istruzioni di sicurezza: H303+H313+H333

- Condizioni di conservazione:2-8 °C

Benzyl 3-hydroxypyrrolidine-1-carboxylate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM109216-10g |

benzyl 3-hydroxypyrrolidine-1-carboxylate |

95656-88-5 | 95%+ | 10g |

$74 | 2024-07-18 | |

| eNovation Chemicals LLC | D404042-25g |

3-Hydroxy-pyrrolidine-1-carboxylic acid benzyl ester |

95656-88-5 | 97% | 25g |

$600 | 2024-06-05 | |

| Ambeed | A119384-1g |

Benzyl 3-hydroxypyrrolidine-1-carboxylate |

95656-88-5 | 95% | 1g |

$8.0 | 2025-02-26 | |

| Chemenu | CM109216-100g |

benzyl 3-hydroxypyrrolidine-1-carboxylate |

95656-88-5 | 95%+ | 100g |

$498 | 2024-07-18 | |

| Ambeed | A119384-100g |

Benzyl 3-hydroxypyrrolidine-1-carboxylate |

95656-88-5 | 95% | 100g |

$415.0 | 2025-02-26 | |

| eNovation Chemicals LLC | D500919-10g |

N-Cbz-3-Hydroxypyrrolidine |

95656-88-5 | 97% | 10g |

$160 | 2024-05-24 | |

| Ambeed | A119384-5g |

Benzyl 3-hydroxypyrrolidine-1-carboxylate |

95656-88-5 | 95% | 5g |

$35.0 | 2025-02-26 | |

| Ambeed | A119384-10g |

Benzyl 3-hydroxypyrrolidine-1-carboxylate |

95656-88-5 | 95% | 10g |

$62.0 | 2025-02-26 | |

| Ambeed | A119384-25g |

Benzyl 3-hydroxypyrrolidine-1-carboxylate |

95656-88-5 | 95% | 25g |

$115.0 | 2025-02-26 | |

| TRC | B535218-2.5g |

Benzyl 3-Hydroxypyrrolidine-1-carboxylate |

95656-88-5 | 2.5g |

$ 58.00 | 2023-04-18 |

Benzyl 3-hydroxypyrrolidine-1-carboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Sodium borohydride Solvents: Methanol ; rt; 2 h, rt

Riferimento

Metodo di produzione 2

Condizioni di reazione

Riferimento

- Preparation and in vitro and in vivo evaluation of quinolones with selective activity against Gram-positive organisms, Journal of Medicinal Chemistry, 1992, 35(8), 1392-8

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Sodium carbonate Solvents: Tetrahydrofuran , Water ; 1 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Riferimento

- Preparation of phenyl amino pyrimidine bicyclic compounds useful as protein kinase inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Sodium borohydride Solvents: Methanol ; cooled; 2 h, rt

1.2 Solvents: Water ; rt

1.2 Solvents: Water ; rt

Riferimento

- Rho-associated protein kinase inhibitor, pharmaceutical composition containing rho-associated protein kinase inhibitor, preparation method and use of the pharmaceutical composition, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 12 h, rt

Riferimento

- Substituted pyridines as inhibitors of DNMT1 and their preparation, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 0 °C; 16 h, rt; rt → 0 °C

1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 0 °C; 30 min, 0 °C; 2 h, rt

1.3 Reagents: Sodium bisulfite Solvents: Diethyl ether , Water ; 15 min, rt

1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 0 °C; 30 min, 0 °C; 2 h, rt

1.3 Reagents: Sodium bisulfite Solvents: Diethyl ether , Water ; 15 min, rt

Riferimento

- Preparation of oxazolidinones linked to quinolones or naphthyridinones as antibacterials., World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; 12 h, 0 °C → rt

1.2 Reagents: Sodium bicarbonate

1.2 Reagents: Sodium bicarbonate

Riferimento

- Preparation of sulfonyl substituted (hetero)aromatic derivatives as RORγ inhibitors for treatment of autoimmune diseases, China, , ,

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 45 min, -60 °C; -60 °C → rt; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

Riferimento

- Synthesis and biological studies of novel 2-aminoalkyl ethers as potential antiarrhythmic agents for the conversion of atrial fibrillation, Journal of Medicinal Chemistry, 2007, 50(12), 2818-2841

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt → 0 °C; 10 min, 0 °C

1.2 60 min, 0 °C

1.2 60 min, 0 °C

Riferimento

- Preparation of novel pyrazolopyrimidines as cyclin dependent kinase inhibitors, United States, , ,

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Sodium borohydride Solvents: Methanol ; cooled; 2 h, rt

1.2 Solvents: Water ; rt

1.2 Solvents: Water ; rt

Riferimento

- Preparation of substituted heterocyclyl amides as Rho-associated protein kinase inhibitor and their use for treating or preventing diseases mediated by the Rho-associated protein kinase, United States, , ,

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 3 h, rt

Riferimento

- Preparation of heterocyclic and aromatic ureas and amides as CEPT inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 16 h, rt

Riferimento

- Preparation of azabicyclic derivatives of indazoles, benzothiazoles, benzoisothiazoles, benzisoxazoles, pyrazolopyridines, isothiazolopyridines for therapeutic use as α7-nACh receptor activators, World Intellectual Property Organization, , ,

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Dichloromethane , Water ; rt; < 5 °C; 5 h, 25 °C

Riferimento

- Design of wogonin-inspired selective cyclin-dependent kinase 9 (CDK9) inhibitors with potent in vitro and in vivo antitumor activity, European Journal of Medicinal Chemistry, 2019, 178, 782-801

Metodo di produzione 14

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 45 min, -60 °C; -60 °C → rt; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Riferimento

- Preparation of aminocyclohexyl ethers as ion channel modulating compounds and therapeutic uses thereof, United States, , ,

Metodo di produzione 15

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 25 °C → 0 °C; 10 min, 0 °C

1.2 60 min, 0 °C

1.2 60 min, 0 °C

Riferimento

- Pyrazolo[1,5-a]pyrimidine compounds as protein kinase inhibitors and their preparation, pharmaceutical compositions and their use in the treatment of protein kinase-mediated diseases, United States, , ,

Metodo di produzione 16

Condizioni di reazione

1.1 Solvents: Dichloromethane ; 20 h, rt

Riferimento

- Preparation of substituted azacycloalkanes β-secretase inhibitors for treating CNS condition, World Intellectual Property Organization, , ,

Metodo di produzione 17

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Water ; rt → 0 °C

1.2 45 min, 0 °C; 4 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7 - 8

1.2 45 min, 0 °C; 4 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7 - 8

Riferimento

- Novel spiroheterocyclic compounds [morpholine-4-carboxylic acid amides of heterocyclic cyclohexylalanine and neopentylglycine derivatives and their analogs], useful as reversible inhibitors of cysteine proteases such as cathepsin S, World Intellectual Property Organization, , ,

Metodo di produzione 18

Condizioni di reazione

1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 0 °C; 16 h, rt; rt → 0 °C

1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 0 °C; 30 min, 0 °C; 2 h, rt

1.3 Reagents: Sodium bisulfite Solvents: Diethyl ether , Water ; 15 min

1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 0 °C; 30 min, 0 °C; 2 h, rt

1.3 Reagents: Sodium bisulfite Solvents: Diethyl ether , Water ; 15 min

Riferimento

- Preparation of 5-hydroxymethyloxazolidin-2-ones as antibacterials., United States, , ,

Benzyl 3-hydroxypyrrolidine-1-carboxylate Raw materials

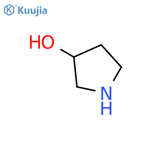

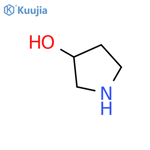

- Pyrrolidin-3-ol

- Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate

- (3R)-pyrrolidin-3-ol

- Dibenzyl Dicarbonate

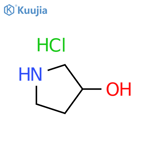

- pyrrolidin-3-ol;hydrochloride

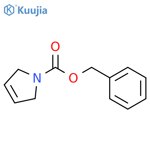

- Benzyl 3-oxopyrrolidine-1-carboxylate

Benzyl 3-hydroxypyrrolidine-1-carboxylate Preparation Products

Benzyl 3-hydroxypyrrolidine-1-carboxylate Letteratura correlata

-

Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912

-

Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732

-

Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985

-

Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914

95656-88-5 (Benzyl 3-hydroxypyrrolidine-1-carboxylate) Prodotti correlati

- 95798-22-4(Benzyl 3-hydroxypiperidine-1-carboxylate)

- 1185071-87-7(N-{2-(4-benzylpiperazin-1-yl)sulfonylethyl}thiophene-2-carboxamide hydrochloride)

- 2228174-60-3(1-[1-(2-Bromo-4-methylphenyl)cyclopropyl]ethan-1-one)

- 1450-95-9(4,5-Dimethyl-1H-imidazol-2-amine hydrochloride)

- 1096325-48-2(1-tert-butylpyrrolidin-3-amine)

- 2680757-32-6(3-[(Trifluoroacetamido)methyl]cyclobutane-1-carboxylic acid)

- 1189864-61-6(4-fluoro-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}benzamide hydrochloride)

- 93589-80-1(Benzene, 2-chloro-1,3-dimethyl-5-(2-propenyloxy)-)

- 2171589-36-7(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidopentanoic acid)

- 17766-41-5(Azepan-1-yl(phenyl)acetonitrile)

Fornitori consigliati

atkchemica

(CAS:95656-88-5)Benzyl 3-hydroxypyrrolidine-1-carboxylate

Purezza:95%+

Quantità:1g/5g/10g/100g

Prezzo ($):Inchiesta

Amadis Chemical Company Limited

(CAS:95656-88-5)Benzyl 3-hydroxypyrrolidine-1-carboxylate

Purezza:99%

Quantità:100g

Prezzo ($):374.0